molecular formula C51H62F3N9O10 B14754977 (2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B14754977
M. Wt: 1018.1 g/mol
InChI Key: QCTSZGZYGIQNSH-YWXKTOGISA-N
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Description

The compound (2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule It is characterized by its intricate structure, which includes multiple amino acid residues and aromatic rings

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the individual amino acid residues, which are then coupled together using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The final product is often purified using chromatographic techniques to ensure high purity.

Industrial production methods for such complex molecules often involve automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps required for peptide synthesis. These machines can produce large quantities of the compound with high precision and reproducibility.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amino acid residues can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms. Its peptide-like structure allows it to mimic natural substrates or inhibitors.

    Medicine: Potential applications include the development of new drugs or therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug discovery.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high specificity, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific target and the biological context.

Comparison with Similar Compounds

Compared to other similar compounds, (2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid stands out due to its unique combination of amino acid residues and aromatic rings Similar compounds include other peptide-based molecules and small organic molecules with similar functional groups

Properties

Molecular Formula

C51H62F3N9O10

Molecular Weight

1018.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H61N9O8.C2HF3O2/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33;3-2(4,5)1(6)7/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63);(H,6,7)/t30-,31-,37-,38+,39-,40-,41+;/m0./s1

InChI Key

QCTSZGZYGIQNSH-YWXKTOGISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6.C(=O)(C(F)(F)F)O

Origin of Product

United States

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